1-Amino-2-(isopropylsulphonyl)benzene
Overview
Description
1-Amino-2-(isopropylsulphonyl)benzene is an aromatic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an isopropylsulphonyl group (-SO2C3H7) attached to a benzene ring. It is commonly used as a reagent in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(isopropylsulphonyl)benzene can be synthesized through several synthetic routes. One common method involves the sulfonation of 2-nitroaniline followed by reduction. The process typically includes:
Sulfonation: 2-nitroaniline is treated with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to form 2-nitro-1-(isopropylsulphonyl)benzene.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(isopropylsulphonyl)benzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of azo compounds or other substituted aromatic compounds.
Scientific Research Applications
1-Amino-2-(isopropylsulphonyl)benzene has several applications in scientific research:
Biology: Utilized in the study of enzyme inhibition and protein interactions.
Industry: Employed in the production of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 1-amino-2-(isopropylsulphonyl)benzene involves its interaction with specific molecular targets. In the context of ALK-5 inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the proliferation of cancer cells. The isopropylsulphonyl group enhances the binding affinity and specificity of the compound for the target enzyme.
Comparison with Similar Compounds
- 2-(Isopropylsulfonyl)aniline
- 2-(Isopropylsulphonyl)benzenaMine
- 2-(Propane-2-sulfonyl)aniline
Comparison: 1-Amino-2-(isopropylsulphonyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in electrophilic aromatic substitution reactions and greater efficacy as an intermediate in pharmaceutical synthesis.
Biological Activity
1-Amino-2-(isopropylsulphonyl)benzene, with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol, is an aromatic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This compound serves as a precursor in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, which are significant in anti-tumor drug development.
The compound can be synthesized through a two-step process involving sulfonation and reduction:
- Sulfonation : 2-Nitroaniline is treated with isopropylsulfonyl chloride in the presence of a base (e.g., pyridine) to form 2-nitro-1-(isopropylsulphonyl)benzene.
- Reduction : The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Biological Activity Overview
This compound has shown promising biological activities, particularly:
The mechanism by which this compound exerts its effects involves:
- Binding Interactions : The compound binds to the active site of ALK, inhibiting its activity and thereby preventing cancer cell proliferation.
- Influence on Cellular Pathways : By inhibiting ALK, it may alter pathways involved in cell growth and survival.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
ALK Inhibition | Effective in inhibiting ALK activity (IC₅₀ values vary) | |
Antitumor Potential | Used as an intermediate in developing anti-cancer drugs | |
Cell Signaling Modulation | Potential effects on signaling pathways due to enzyme inhibition |
Case Studies
- Study on ALK Inhibitors :
- A study evaluated various compounds including this compound for their efficacy against ALK. The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for further drug development.
- In Vitro Assays :
- Although specific assays for this compound are sparse, related compounds have demonstrated activities such as anti-proliferative effects against various cancer cell lines (e.g., HCT116, MCF7). These findings suggest that this compound could exhibit similar properties due to structural similarities.
Properties
IUPAC Name |
2-propan-2-ylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLAMRMKROYXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505557 | |
Record name | 2-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76697-50-2 | |
Record name | 2-(Propane-2-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-2-(ISOPROPYLSULPHONYL)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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